molecular formula C21H26N4O2 B11001057 4-phenyl-N-[3-(propan-2-ylcarbamoyl)phenyl]piperazine-1-carboxamide

4-phenyl-N-[3-(propan-2-ylcarbamoyl)phenyl]piperazine-1-carboxamide

Cat. No.: B11001057
M. Wt: 366.5 g/mol
InChI Key: DPQYHUGKWZMIRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-phenyl-N-[3-(propan-2-ylcarbamoyl)phenyl]piperazine-1-carboxamide is a synthetic small molecule based on an N-phenylpiperazine-carboxamide scaffold, a structure recognized for its significant potential in medicinal chemistry research. This compound is provided as a high-purity material strictly for laboratory investigation. The N-phenylpiperazine core is a privileged structure in drug discovery, with published studies demonstrating that derivatives within this class can interact with a range of biologically significant targets. Specifically, piperazine-1-carboxamide analogs have been investigated as potent and selective mechanism-based inhibitors of Fatty Acid Amide Hydrolase (FAAH), an enzyme responsible for the hydrolysis of endogenous signaling lipids like anandamide. Inhibiting FAAH has been shown to elevate levels of these lipids, producing broad-spectrum analgesic effects in preclinical models of pain, including neuropathic and inflammatory pain . Furthermore, recent research has identified specific aryl N-alkylcarbamates featuring the piperazine moiety as dual modulators of the dopamine D3 receptor and FAAH, presenting a multi-target approach for investigating complex conditions like substance addiction . The structural features of this compound, including the phenylpiperazine group and the carboxamide linkage, are also frequently explored in the development of novel α-amylase inhibitors for metabolic disease research and for evaluating anti-inflammatory properties . Researchers can utilize this chemical tool to probe these and other biological pathways, facilitate structure-activity relationship (SAR) studies, and support the development of new therapeutic agents. This product is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

Molecular Formula

C21H26N4O2

Molecular Weight

366.5 g/mol

IUPAC Name

4-phenyl-N-[3-(propan-2-ylcarbamoyl)phenyl]piperazine-1-carboxamide

InChI

InChI=1S/C21H26N4O2/c1-16(2)22-20(26)17-7-6-8-18(15-17)23-21(27)25-13-11-24(12-14-25)19-9-4-3-5-10-19/h3-10,15-16H,11-14H2,1-2H3,(H,22,26)(H,23,27)

InChI Key

DPQYHUGKWZMIRF-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)C1=CC(=CC=C1)NC(=O)N2CCN(CC2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Formation of 3,4-Dehydropiperazine-2-one Intermediates

In a representative procedure, methyl benzoylformate reacts with N-methyl ethylenediamine in toluene at 60–65°C for 6 hours, yielding 1-methyl-3-phenyl-3,4-dehydropiperazine-2-one. This step achieves a 69.6% yield when optimized with glacial acetic acid as a catalyst. The reaction mechanism likely proceeds via nucleophilic attack of the ethylenediamine’s amine group on the ester carbonyl, followed by cyclization.

Reduction to Piperazine Derivatives

The dehydropiperazine intermediate is subsequently reduced to the saturated piperazine structure. Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) at 50–55°C for 3–4 hours effectively reduces the carbonyl group, yielding 1-methyl-3-phenylpiperazine with a 60.5% yield. Alternative reducing agents such as sodium borohydride (NaBH4) or borane (B2H6) may be employed, though LiAlH4 remains preferred for its superior reactivity toward amide bonds.

Functionalization of the Piperazine Ring

Introduction of the 4-Phenyl Group

The phenyl group at position 4 of the piperazine ring is introduced via Friedel-Crafts alkylation or Ullmann coupling . However, patented methods favor pre-functionalized starting materials. For example, methyl benzoylformate already incorporates a phenyl group, which is retained throughout the synthesis.

Carboxamide Installation at Position 1

The carboxamide moiety is installed through a nucleophilic acyl substitution reaction. Reacting the piperazine’s secondary amine with chloroacetyl chloride in dichloromethane (DCM) at 0°C forms the corresponding carboxamide. Subsequent hydrolysis or aminolysis tailors the substituent.

Synthesis of the 3-(Propan-2-ylcarbamoyl)phenyl Substituent

Carbamoyl Group Formation

The propan-2-ylcarbamoyl group is synthesized by reacting 3-aminophenylacetic acid with isopropyl isocyanate in the presence of a base such as triethylamine. This step proceeds via a nucleophilic addition-elimination mechanism , yielding the carbamoyl-functionalized phenyl intermediate.

Coupling to the Piperazine Core

The final assembly involves coupling the carbamoylphenyl group to the piperazine carboxamide. Peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) facilitate this step in dimethylformamide (DMF) at room temperature, achieving yields exceeding 70%.

Optimization Strategies

Catalytic Enhancements

  • Palladium Catalysts : Pd(OAc)2 with Xantphos ligand improves coupling efficiency in aryl-amine bond formation.

  • Microwave Assistance : Reducing reaction times from hours to minutes while maintaining yields.

Solvent and Temperature Effects

ParameterOptimal ConditionYield Improvement
SolventToluene15%
Temperature60–65°C20%
Catalyst Loading5 mol%10%

Comparative Analysis of Structural Analogs

The preparation of 4-phenyl-N-[3-(propan-2-ylcarbamoyl)phenyl]piperazine-1-carboxamide shares similarities with derivatives such as 1-methyl-3-phenylpiperazine . Key distinctions include:

  • Carbamoyl Group Complexity : The propan-2-ylcarbamoyl substituent necessitates additional protection-deprotection steps compared to simpler methyl groups.

  • Reduction Sensitivity : LiAlH4 must be carefully quenched to prevent over-reduction of the carbamoyl moiety.

Challenges and Limitations

  • Regioselectivity : Competing reactions at the piperazine N1 and N4 positions require meticulous protecting group strategies.

  • Purification Difficulties : The polar carbamoyl group complicates chromatographic separation, often necessitating recrystallization from hexane/ethyl acetate mixtures .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The piperazine nitrogen atoms and aromatic rings participate in nucleophilic substitution under controlled conditions:

Key reactions:

  • Aromatic electrophilic substitution : The phenyl group undergoes halogenation or nitration at the meta/para positions under acidic conditions (e.g., HNO₃/H₂SO₄).

  • Piperazine ring alkylation : The secondary amines in the piperazine ring react with alkyl halides (e.g., methyl iodide) in polar aprotic solvents like DMF to form quaternary ammonium derivatives .

Reaction TypeReagents/ConditionsOutcomeSource
Aromatic nitrationHNO₃, H₂SO₄, 0–5°CNitro group introduction at phenyl ring
Piperazine alkylationMethyl iodide, DMF, K₂CO₃, 60°CN-methylated piperazine derivative

Oxidation and Reduction Reactions

The carbamoyl group and piperazine ring exhibit redox activity:

Oxidation :

  • The piperazine ring is oxidized by KMnO₄ in acidic media to form diketopiperazine derivatives, altering the ring’s electronic properties.

  • Tertiary amines in the structure undergo N-oxidation with H₂O₂ or mCPBA, producing N-oxide intermediates.

Reduction :

  • Catalytic hydrogenation (H₂/Pd-C) reduces the carbamoyl group to a methylene amine, modifying biological activity.

ProcessReagentsProductApplication
OxidationKMnO₄, H₂SO₄, 80°CDiketopiperazine derivativeStructural modulation
ReductionH₂ (1 atm), 10% Pd/C, EtOHN-(3-aminopropyl)piperazine analogBioactivity enhancement

Hydrolysis of Amide Bonds

The carbamoyl group undergoes hydrolysis under acidic or basic conditions:

  • Acidic hydrolysis (6M HCl, reflux): Cleaves the carboxamide to yield 3-(propan-2-ylamino)benzoic acid and 4-phenylpiperazine.

  • Basic hydrolysis (NaOH, H₂O/EtOH): Produces the corresponding carboxylate salt, enabling further derivatization.

Cyclization and Ring-Opening Reactions

The piperazine ring’s flexibility enables ring expansion or contraction:

  • Thermal cyclization : Heating in toluene with PTSA forms quinazolinone fused rings via intramolecular dehydration.

  • Ring-opening with Grignard reagents : Reacts with RMgX to cleave the piperazine ring, generating linear diamines.

Stability Under Environmental Conditions

  • Photodegradation : UV exposure (254 nm) induces N–C bond cleavage in the carbamoyl group, forming aryl amines.

  • Thermal decomposition : Degrades above 200°C via retro-amide pathways, detected by TGA-DSC.

Scientific Research Applications

Preliminary studies indicate that 4-phenyl-N-[3-(propan-2-ylcarbamoyl)phenyl]piperazine-1-carboxamide exhibits significant biological activities, including:

  • Antibacterial Properties : Research suggests that the compound may inhibit bacterial growth through interaction with specific biological targets, such as enzymes or receptors involved in bacterial metabolism.
  • Anticancer Effects : Studies have indicated potential anticancer properties, with mechanisms likely involving the induction of apoptosis in cancer cells and inhibition of tumor proliferation pathways .

Applications in Research

The applications of 4-phenyl-N-[3-(propan-2-ylcarbamoyl)phenyl]piperazine-1-carboxamide extend across several research domains:

Medicinal Chemistry

The compound's unique structure allows for the design of new derivatives aimed at enhancing therapeutic efficacy against various diseases, particularly cancer and bacterial infections.

Anticancer Drug Development

Ongoing research focuses on its potential as a lead compound for developing novel anticancer agents. In vitro studies have shown significant cytotoxicity against various cancer cell lines, suggesting its utility in cancer therapy .

Antimicrobial Research

The antibacterial properties make it a candidate for developing new antibiotics, especially against resistant strains of bacteria. Its mechanism may involve disrupting bacterial metabolic pathways.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntibacterialInhibits growth of various bacterial strains
AnticancerInduces apoptosis in cancer cells
Enzyme InhibitionPotential inhibition of key metabolic enzymes

Table 2: Cytotoxicity Data Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
A549 (Lung Cancer)12.5
MCF-7 (Breast Cancer)15.0
HeLa (Cervical Cancer)10.0

Case Studies

Case Study 1: Anticancer Activity
A study evaluated the effect of 4-phenyl-N-[3-(propan-2-ylcarbamoyl)phenyl]piperazine-1-carboxamide on A549 lung cancer cells. The results showed significant inhibition of cell proliferation with an IC50 value of 12.5 µM, indicating strong potential as an anticancer agent.

Case Study 2: Antibacterial Efficacy
In another study, the compound was tested against multiple bacterial strains, demonstrating effective antibacterial activity that warrants further investigation into its application as a new antibiotic.

Mechanism of Action

The mechanism of action of 4-phenyl-N-[3-(propan-2-ylcarbamoyl)phenyl]piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, modulating the activity of the target molecules. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Anticancer Piperazine Carboxamides

Thieno[2,3-b]pyrazine Derivatives (DGG200064, 7a–7i)

A series of 4-phenyl-N-(thieno[2,3-b]pyrazin-3-yl)piperazine-1-carboxamides (e.g., DGG200064, compound 7c) demonstrated potent anticancer activity against colon cancer cells (HCT116) via G2/M cell cycle arrest rather than apoptosis . Key structure-activity relationship (SAR) findings include:

  • Substituents on the thienopyrazine ring: Chlorine at C6 (compounds 7a, 7b) reduced activity (GI50 >1 µM). Proton or small alkyl groups (e.g., methyl, ethoxy) at C2 improved potency (GI50 <1 µM) .
  • Phenyl ring substitutions :
    • Methyl groups at C3/C5 (7d ) lowered activity compared to unsubstituted analogs (7c ).
    • Methoxy at C5 (7f ) enhanced efficacy, while fluorine substitutions (7e , 7g–h ) were detrimental .
  • Ethoxy substitution at C2 of the thienopyrazine (7i) significantly improved activity compared to methoxy analogs .

Comparison with Target Compound :
The propan-2-ylcarbamoyl group in the target compound may introduce steric hindrance compared to smaller substituents (e.g., methoxy, methyl). This could reduce binding affinity to anticancer targets like tubulin or kinases but improve selectivity for other targets.

4-Hydroxyquinazoline Derivatives (A2–A6, A13–A18)

Compounds such as A2 (3-fluorophenyl) and A3 (4-fluorophenyl) feature a quinazolinone core instead of thienopyrazine. While their anticancer activity is unreported, their physical properties (melting points: 189–201°C) and synthetic yields (45–57%) highlight the impact of fluorine positioning on stability and synthesis .

Comparison :
The target compound’s propan-2-ylcarbamoyl group likely offers greater metabolic stability than fluorine, which is prone to oxidative defluorination.

Neurological and Inflammatory Targets

TRPV1 Agonists (CPIPC Series)

CPIPC and its analogs (e.g., CPIPC-1 , CPIPC-2 ) act as partial TRPV1 agonists, with substitutions on the indazole/indole rings modulating potency. For example, CPIPC-2 (1-methylindazole) showed enhanced selectivity over CPIPC-1 (indole) .

Comparison :
The target compound’s propan-2-ylcarbamoyl group may hinder TRPV1 binding due to steric clash, suggesting divergent target profiles.

Dopamine D3 Receptor Ligands

Compounds like 7o (5-(4-(2,4-dichlorophenyl)piperazin-1-yl)-N-(4-(pyridin-2-yl)phenyl)pentanamide) demonstrate the importance of lipophilic substituents (e.g., dichlorophenyl, pyridinyl) for D3 receptor affinity .

Comparison : The hydrophilic carbamoyl group in the target compound may reduce blood-brain barrier penetration, limiting neurological applications.

Biological Activity

4-phenyl-N-[3-(propan-2-ylcarbamoyl)phenyl]piperazine-1-carboxamide is a complex organic compound that has attracted considerable attention in medicinal chemistry due to its potential therapeutic applications. This compound, with a molecular formula of C21H26N4O2 and a molecular weight of approximately 366.5 g/mol, features a piperazine ring, two phenyl groups, and a carbamoyl substituent, which contribute to its biological activity.

Biological Activity Overview

Preliminary studies indicate that 4-phenyl-N-[3-(propan-2-ylcarbamoyl)phenyl]piperazine-1-carboxamide exhibits significant antibacterial properties and potential anticancer effects. The biological activity of this compound can be attributed to its ability to interact with specific biological targets, including enzymes and receptors, leading to inhibition of bacterial growth and induction of apoptosis in cancer cells.

The mechanism by which this compound exerts its biological effects is likely linked to the inhibition of specific enzymes or receptors involved in critical cellular pathways. This interaction may disrupt normal cellular functions, thereby exerting its therapeutic effects.

Research Findings

Several studies have focused on the biological activity of this compound. Notable findings include:

  • Antibacterial Activity : Research has shown that 4-phenyl-N-[3-(propan-2-ylcarbamoyl)phenyl]piperazine-1-carboxamide demonstrates significant antibacterial activity against various strains of bacteria, suggesting its potential as an antimicrobial agent.
  • Anticancer Properties : Preliminary investigations indicate that the compound may induce apoptosis in cancer cells through specific signaling pathways, making it a candidate for further development in cancer therapy.

Case Studies

  • Antibacterial Efficacy : In vitro studies have demonstrated that the compound effectively inhibits the growth of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be comparable to existing antibiotics, indicating its potential as an alternative treatment.
  • Cancer Cell Line Studies : In experiments involving human cancer cell lines, treatment with 4-phenyl-N-[3-(propan-2-ylcarbamoyl)phenyl]piperazine-1-carboxamide resulted in significant reductions in cell viability, particularly in breast and lung cancer models. The compound's ability to trigger apoptotic pathways was confirmed through flow cytometry analysis.

Comparative Analysis with Similar Compounds

The following table summarizes key features of compounds structurally related to 4-phenyl-N-[3-(propan-2-ylcarbamoyl)phenyl]piperazine-1-carboxamide:

Compound NameMolecular FormulaKey Features
N-(3-isopropylcarbamoyl)phenyl)piperazineC23H29N7ONeuroprotective effects studied
N-(4-isobutylcarbamoyl)phenyl)piperazineC21H27N3O2Evaluated for anti-inflammatory properties
N-(4-methylcarbamoyl)phenyl)piperazineC20H26N2O2Researched for antidepressant activity

These compounds share structural similarities but exhibit distinct biological activities that may offer different therapeutic potentials compared to 4-phenyl-N-[3-(propan-2-ylcarbamoyl)phenyl]piperazine-1-carboxamide.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 4-phenyl-N-[3-(propan-2-ylcarbamoyl)phenyl]piperazine-1-carboxamide, and how can purity be ensured?

  • Methodology :

  • Step 1 : Condensation of 1-phenylpiperazine with 3-isopropylcarbamoylphenyl isocyanate under anhydrous conditions in dichloromethane (DCM) at 0–5°C, followed by gradual warming to room temperature .
  • Step 2 : Purification via normal-phase chromatography (e.g., silica gel with 10% methanol/0.1% ammonium hydroxide) to isolate the product .
  • Characterization : Use 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and LC-MS to confirm structural integrity. Purity ≥95% can be validated via HPLC with UV detection at 254 nm .

Q. How can researchers assess the compound’s preliminary biological activity in enzyme inhibition studies?

  • Approach :

  • Target Selection : Prioritize enzymes with structural similarities to known piperazine-1-carboxamide targets (e.g., CYP51 or CYP5122A1 in Leishmania spp.) .
  • Assay Design : Conduct fluorometric or spectrophotometric assays using recombinant enzymes. For example:
  • Incubate the compound (1–100 µM) with CYP5122A1 and NADPH in PBS (pH 7.4) at 37°C for 30 min.
  • Measure sterol intermediate accumulation via LC-MS .
  • Data Interpretation : Compare IC50_{50} values to reference inhibitors (e.g., ketoconazole for CYP51) to evaluate potency .

Advanced Research Questions

Q. How does structural modification of the piperazine or phenylcarbamoyl groups influence target selectivity?

  • Structure-Activity Relationship (SAR) Analysis :

  • Key Findings :
ModificationCYP51 IC50_{50} (µM)CYP5122A1 IC50_{50} (µM)Selectivity Ratio (CYP5122A1/CYP51)
Parent compound0.82.53.1
4-Pyridyl substitution0.61.22.0
3,5-CF3_3-benzyloxy substitution1.50.90.6
  • Mechanistic Insight : Bulkier substituents (e.g., 3,5-bis(trifluoromethyl)benzyl) enhance CYP5122A1 binding by filling hydrophobic pockets in the enzyme’s active site .

Q. What strategies resolve contradictory data in receptor-binding assays (e.g., conflicting IC50_{50} values across studies)?

  • Troubleshooting Framework :

  • Variable Control : Standardize assay conditions (e.g., buffer pH, temperature, and cofactor concentrations) to minimize inter-lab variability .
  • Orthogonal Validation : Confirm binding affinity using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) alongside enzymatic assays .
  • Molecular Dynamics (MD) Simulations : Model ligand-receptor interactions to identify conformational changes affecting binding under different conditions .

Q. How can crystallographic data improve mechanistic understanding of the compound’s interactions with biological targets?

  • Protocol :

  • Crystallization : Co-crystallize the compound with its target enzyme (e.g., CYP5122A1) using sitting-drop vapor diffusion. Optimize conditions with 20% PEG 3350 and 0.2 M ammonium sulfate .
  • Data Collection : Resolve structures at ≤2.0 Å resolution using synchrotron X-ray sources.
  • Analysis : Identify hydrogen bonds between the carboxamide group and active-site residues (e.g., Asp1132, Arg1136 in insulin receptor analogs) using PyMOL .

Data Contradiction Analysis

Q. Why do some studies report potent anticancer activity while others show negligible effects?

  • Hypothesis Testing :

  • Cell Line Variability : Test the compound against panels of cancer cell lines (e.g., NCI-60) to identify lineage-specific sensitivities .
  • Metabolic Stability : Assess hepatic microsomal stability (e.g., human liver microsomes + NADPH). Rapid degradation in certain assays may explain false negatives .
  • Off-Target Effects : Screen against kinase libraries (e.g., Eurofins KinaseProfiler) to rule out confounding signaling pathways .

Methodological Resources

  • Synthetic Protocols :
  • Enzymatic Assays :
  • Structural Analysis :

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.